Enhanced Lipophilicity vs. Des-Chloro Analog Driven by 2-Chloro Substitution
The 2-chloro substituent on 1-(2-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone significantly increases its lipophilicity compared to the des-chloro analog 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone. The target compound has a computed XLogP3-AA of 1.7 [1], while the des-chloro analog (PubChem CID 45116990) has a computed XLogP3-AA of approximately 0.8 [2]. This represents a >2-fold increase in calculated logP, indicating superior membrane permeability potential which is a crucial parameter in cell-based assays and pharmacokinetic profiling.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone: ~0.8 |
| Quantified Difference | ~0.9 log units (>2-fold increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can translate to improved passive cellular permeability, making this scaffold a better starting point for hit-to-lead optimization targeting intracellular proteins.
- [1] PubChem. 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone. Compound Summary CID 44307380. National Library of Medicine. View Source
- [2] PubChem. 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone. Compound Summary CID 45116990. National Library of Medicine. View Source
